molecular formula C16H13Cl2N3O3S B12218060 3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12218060
M. Wt: 398.3 g/mol
InChI Key: GUWAASHZTXHWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro, propoxy, thiophenyl, and oxadiazolyl groups attached to a benzamide core

Preparation Methods

The synthesis of 3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as pyridine. The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere . The resulting intermediate is then further reacted with thiophene-2-carboxylic acid hydrazide to form the final product.

Chemical Reactions Analysis

3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3,5-dichloro-4-propoxy-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide include other dichlorobenzamide derivatives such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in certain applications.

Properties

Molecular Formula

C16H13Cl2N3O3S

Molecular Weight

398.3 g/mol

IUPAC Name

3,5-dichloro-4-propoxy-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C16H13Cl2N3O3S/c1-2-5-23-14-10(17)7-9(8-11(14)18)16(22)19-15-13(20-24-21-15)12-4-3-6-25-12/h3-4,6-8H,2,5H2,1H3,(H,19,21,22)

InChI Key

GUWAASHZTXHWGD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=NON=C2C3=CC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.